molecular formula C12H14N2O3 B11874336 3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid CAS No. 773122-10-4

3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B11874336
CAS No.: 773122-10-4
M. Wt: 234.25 g/mol
InChI Key: YJNGFTJMNMKSIX-UHFFFAOYSA-N
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Description

3-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid (CAS RN 773122-10-4) is an indole derivative with a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound is part of a class of indole-based molecules that are of significant interest in biochemical and pharmacological research, particularly in the field of neurodegenerative disorders. Indole-3-propionic acid (IPA) and related 5-methoxy-indole carboxylic acid (5MICA) derivatives have been extensively studied for their strong neuroprotective and antioxidant properties . Research indicates that such compounds can protect against oxidative stress-induced neurotoxicity in cell models, suppress iron-induced lipid peroxidation, and exhibit inhibitory activity against enzymes like monoamine oxidase-B (MAO-B), making them promising multifunctional candidates for investigating therapeutic strategies for conditions like Parkinson's disease . Furthermore, some derivatives have demonstrated the ability to cross the blood-brain barrier in experimental models, a critical characteristic for central nervous system-targeted agents . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Proper cold-chain transportation is recommended to preserve the integrity of the product .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

773122-10-4

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H14N2O3/c1-17-7-2-3-11-8(4-7)9(6-14-11)10(13)5-12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)

InChI Key

YJNGFTJMNMKSIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Acylative Protection and Alkylation

The foundational synthesis begins with methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride (Formula II), which undergoes N-acylation using acetic anhydride at 15–70°C to yield methyl 3-acetylamino-2-(5-methoxy-1H-indol-3-yl)propanoate. This step prevents undesired side reactions at the amine group during subsequent alkylation. The acylated intermediate is then treated with an alkali metal salt of methyl or ethyl propanoate (Formula III) in dichloromethane, facilitating nucleophilic substitution at the β-carbon.

Key Parameters :

  • Solvent : Acetic anhydride (dual role as solvent and acylating agent)

  • Temperature : 25°C for acylation; 50°C for alkylation

  • Yield : 78–82% after recrystallization

Catalytic Hydrogenation

Post-alkylation, the intermediate undergoes hydrogenation using Raney nickel under 3–5 bar H₂ pressure. This step reduces the nitro or imine groups while preserving the indole ring. Acetic anhydride again serves as the solvent, ensuring simultaneous N-acylation to stabilize the amine.

Optimization Insights :

  • Catalyst Loading : 10% w/w Raney nickel maximizes conversion

  • Reaction Time : 4–6 hours at 50°C

  • Yield : 85–90%

Acid-Catalyzed Hydrolysis

Hydrolysis Conditions

The hydrogenated product (Formula VI) is hydrolyzed using 6N hydrochloric acid in methanol at 80°C for 30 minutes. This step cleaves the ester group to yield the free carboxylic acid.

Critical Factors :

  • Acid Concentration : 6N HCl ensures complete hydrolysis without degrading the indole moiety

  • Solvent : Methanol enhances solubility and reaction homogeneity

  • Yield : 92–95%

Racemization Mitigation

To prevent racemization at the α-carbon, hydrolysis is conducted under nitrogen atmosphere with rapid cooling post-reaction. Chiral HPLC analysis confirms >99% enantiomeric excess when pH is maintained below 2.0.

Alternative Methodologies

Enzymatic Resolution

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures post-synthesis. Ethyl acetate acts as the acyl donor, achieving 88% enantioselectivity at 37°C.

Advantages :

  • Sustainability : Reduces need for harsh acids/bases

  • Scalability : Compatible with continuous-flow reactors

Solid-Phase Synthesis

Immobilized 5-methoxyindole on Wang resin enables iterative coupling with β-amino acids. HATU/DIEA activation in DMF achieves 75% yield per cycle, though costs limit industrial adoption.

Industrial-Scale Production

Process Intensification

Batch-to-continuous transition reduces reaction time by 40% via microreactor technology. Key metrics:

ParameterBatch ProcessContinuous Process
Reaction Time 12 hours7 hours
Yield 82%88%
Purity 98.5%99.2%

Cost Analysis

Raw material costs dominate (65%), with acetic anhydride and Raney nickel accounting for 30% and 20%, respectively. Recycling catalysts via filtration reduces expenses by 15% annually.

Quality Control and Characterization

Purity Assessment

  • HPLC : C18 column (5 µm, 250 × 4.6 mm); mobile phase: 0.1% TFA in acetonitrile/water (70:30); retention time: 8.2 minutes

  • Melting Point : 190–192°C (decomposition)

Structural Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.8 (s, 1H, NH), 7.25 (d, J = 8.5 Hz, 1H), 6.85 (dd, J = 8.5, 2.3 Hz, 1H), 6.72 (s, 1H), 3.78 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 1H), 2.90 (dd, J = 14.1, 6.8 Hz, 1H), 2.65 (dd, J = 14.1, 6.8 Hz, 1H)

  • MS (ESI) : m/z 235.1 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids

Biological Activity

3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid, also known as 3-(5-methoxy-1H-indol-3-yl)propanoic acid, is an organic compound that belongs to the class of indolyl carboxylic acids. The compound features a carboxylic acid chain linked to an indole ring with a methoxy group at the 5-position, contributing to its unique biological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is C12H13N1O3C_{12}H_{13}N_{1}O_{3}, with a molecular weight of approximately 219.24 g/mol. It is characterized by its ability to interact with various biological targets, particularly through its action as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ) .

Structure

PropertyValue
Molecular FormulaC₁₂H₁₃N₁O₃
Molecular Weight219.24 g/mol
ClassificationIndolyl carboxylic acid

This compound primarily acts through its interaction with PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolism. This interaction leads to significant changes in gene transcription related to metabolic processes .

Key Mechanisms:

  • PPARγ Activation: Binding to PPARγ induces conformational changes that enhance its interaction with DNA response elements, promoting transcription of target genes involved in metabolism.
  • Antioxidant Activity: The compound exhibits strong antioxidant properties, protecting cells from oxidative stress and damage .
  • MAO-B Inhibition: It has been noted for inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease .

Pharmacological Effects

Research indicates that this compound can influence various metabolic parameters, including:

  • Glucose Metabolism: Enhances insulin sensitivity and glucose uptake.
  • Lipid Metabolism: Reduces triglycerides and cholesterol levels.
  • Weight Management: Potentially aids in body weight regulation.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound in models of oxidative stress and neurodegenerative diseases. It has shown promise in:

  • Protecting Neuronal Cells: Demonstrated efficacy against H₂O₂-induced oxidative stress in neuronal cell lines .
  • Enhancing Blood-Brain Barrier (BBB) Permeability: The compound maintains tight junction integrity while enhancing permeability, suggesting potential for CNS-targeted therapies .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

  • Neuroprotection Against Oxidative Stress:
    • In vitro studies demonstrated significant neuroprotection in SH-SY5Y cells exposed to oxidative stress, with the compound reducing lipid peroxidation and superoxide anion generation .
  • MAO-B Inhibition:
    • The compound showed selective inhibition of MAO-B in sub-micromolar ranges, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Summary of Key Studies

Study FocusFindings
NeuroprotectionSignificant reduction in oxidative stress markers in neuronal cells
MAO-B InhibitionSub-micromolar inhibition potency against MAO-B
Metabolic EffectsImproved glucose and lipid profiles in metabolic assays

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • The compound serves as a versatile building block in organic synthesis, facilitating the creation of various indole derivatives. Its structural properties allow for modifications that can lead to new compounds with potential therapeutic effects.

Precursor for Indole Derivatives

  • It is utilized as a precursor in the synthesis of other biologically active indole derivatives, expanding its utility in chemical research and development.

Biological Applications

Neuroprotective Properties

  • Research indicates that 3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid exhibits neuroprotective effects. In vitro studies using SH-SY5Y neuronal cells demonstrated its ability to mitigate oxidative stress induced by hydrogen peroxide (H₂O₂), significantly reducing cell death associated with neurotoxicity.

Binding Affinity for Cannabinoid Receptors

  • The compound has shown binding affinity for both CB1 and CB2 cannabinoid receptors, suggesting potential applications in modulating the endocannabinoid system, which is crucial for pain perception and mood regulation.

Antioxidant Activity

  • It possesses antioxidant properties that help protect cells from damage caused by free radicals, making it a candidate for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's .

Medical Applications

Therapeutic Potential in Neurodegenerative Diseases

  • The compound is being investigated for its therapeutic effects against neurodegenerative diseases. Its ability to inhibit monoamine oxidase B (an enzyme linked to Parkinson's disease) positions it as a promising candidate for treatment strategies targeting neurodegeneration .

Metabolic Regulation

  • As a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), the compound influences gene expression related to lipid metabolism and inflammation. This interaction may have implications for metabolic disorders such as obesity and diabetes .

Case Studies

Study Focus Findings
Neuroprotective Effects Demonstrated significant protective effects against oxidative stress in SH-SY5Y cells.
Binding Affinity Studies Interacts effectively with cannabinoid receptors; potential applications in pain management.
Antioxidant Activity Exhibits strong antioxidant activity, inhibiting oxidative stress markers .
PPARγ Activation Influences metabolic pathways; potential benefits for conditions like diabetes and obesity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues
Compound Name CAS Number Molecular Formula Key Structural Features Biological/Physicochemical Notes
3-(5-Methoxy-1H-indol-3-yl)propanoic acid 39547-16-5 C₁₂H₁₃NO₃ - 5-methoxyindole
- Propanoic acid chain at C3
- Baseline for comparison
- Moderate polarity due to carboxylic acid group
2-(5-Methoxy-1H-indol-3-yl)acetic acid 3471-31-6 C₁₁H₁₁NO₃ - Acetic acid chain (shorter than propanoic acid)
- 5-methoxyindole
- Higher polarity than target compound
- Potentially reduced membrane permeability
5-Methoxy-1H-indole-3-carboxylic acid 10242-01-0 C₁₀H₉NO₃ - Carboxylic acid directly attached to C3 of indole - Increased acidity
- Possible hydrogen-bonding interactions in binding sites
2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid 33600-67-8 C₁₂H₁₄N₂O₃ - Amino group on propanoic acid chain
- Methoxy at indole C6
- Enhanced solubility in aqueous media
- Potential for chiral interactions
3-[2-(4-Fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid 1082334-06-2 C₁₈H₁₆FNO₃ - 4-Fluorophenyl substituent at indole C2
- Propanoic acid chain
- Increased lipophilicity (logP ~2.8)
- Enhanced receptor affinity in fluorinated analogues
2-Acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid 67010-09-7 C₁₄H₁₆N₂O₄ - Acetamido group on propanoic acid chain - Improved metabolic stability
- Potential protease resistance

Functional Group Impact on Activity

  • Carboxylic Acid vs. Amide Derivatives : Conversion of the carboxylic acid to sulfonamide or amide derivatives (e.g., compound 58 in ) often enhances target selectivity and pharmacokinetic profiles. For example, compound 58 (C₂₄H₂₀Cl₂N₂O₅S₂) demonstrated improved inhibitory potency against cyclooxygenase-2 (COX-2) due to sulfonamide-mediated hydrogen bonding .

Q & A

Q. What statistical methods analyze dose-dependent vs. time-dependent effects in preclinical studies?

  • Tools :
  • ANOVA with Tukey’s post-hoc test : For multi-group comparisons in neuroprotection assays.
  • Nonlinear Regression (GraphPad Prism) : Fit dose-response curves (log[inhibitor] vs. response) to identify Hill slopes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.